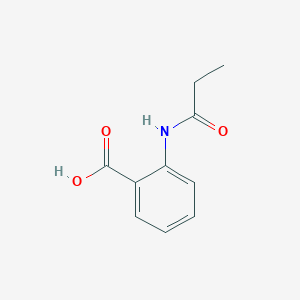

2-Propionamidobenzoic acid

Übersicht

Beschreibung

2-Propionamidobenzoic acid is a chemical compound with the molecular formula C10H11NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-Propionamidobenzoic acid is represented by the formula C10H11NO3 . The molecular weight of the compound is 193.2 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrimidines

- Application Summary: PABA is used in the synthesis of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods of Application: The synthesis of pyrimidines involves various methods and the specific method depends on the desired pyrimidine derivative .

- Results: A large number of pyrimidines exhibit potent anti-inflammatory effects .

Bioinformatics

- Application Summary: PABA is used in bioinformatics, which combines the methods used in the collection, storage, identification, analysis, and correlation of huge and complex information .

- Methods of Application: The specific methods of application vary depending on the specific bioinformatics application .

- Results: Bioinformatics has considerably accelerated scientific discoveries .

Drug Release

- Application Summary: PABA nanoparticles are used in stimulated drug release .

- Methods of Application: PABA nanoparticles around 200 nm in diameter were coated with a porous 5-boronobenzene-1,3-dicarboxylic acid–Zn 2+ coordination polymer .

- Results: The obtained core shell nanoparticles were subsequently coated with a catechol capped PEG .

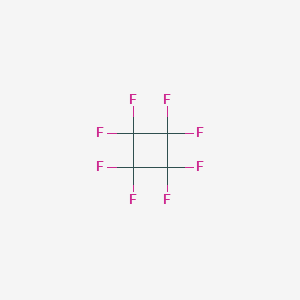

Synthesis of Poly(2-oxazoline)-based Nanomedicine

- Application Summary: PABA is used in the synthesis of poly(2-oxazoline)-based nanomedicine. This approach enables quick exploration of poly(2-oxazoline)s in nanomedicine applications, whereby it can replace poly(ethylene glycol) (PEG), allowing it to tune pharmacokinetics of nanomedicine .

- Methods of Application: The authors employed commercially available pentafluorobenzyl bromide or tosylate initiators for the polymerization .

- Results: The authors demonstrated that their approach enabled the rapid synthesis of POx-lipid conjugates, which were explored in liposomes and LNP-mediated mRNA delivery .

Therapeutic Applications

- Application Summary: PABA is a commonly used building block in pharmaceuticals. It has been used in the development of a wide range of novel molecules with potential medical applications .

- Methods of Application: The specific methods of application vary depending on the specific therapeutic application .

- Results: Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds .

Nucleic Acid Research

- Application Summary: PABA is used in nucleic acid research. This research highlights the transformative impact of these molecules on biomedical research .

- Methods of Application: The specific methods of application vary depending on the specific bioinformatics application .

- Results: Their versatile applications not only deepen our understanding of biological systems but also are transformative in biomedical research .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(propanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZERPPGRNIIZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390815 | |

| Record name | 2-Propionamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propionamidobenzoic acid | |

CAS RN |

19165-26-5 | |

| Record name | 2-Propionamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)